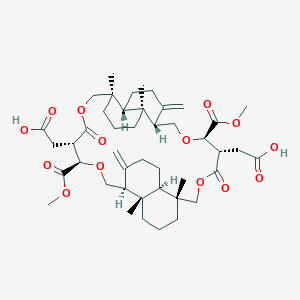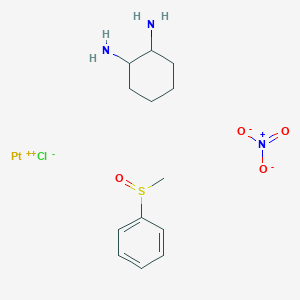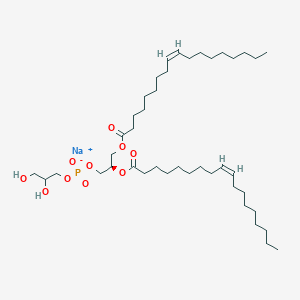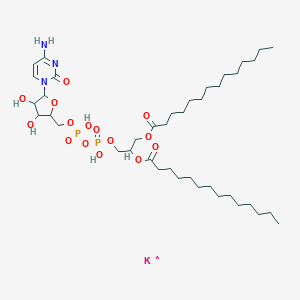
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a phospholipid found in eukaryotes . It is used in lipid bilayer studies to analyze organelle and cell membranes . It has a role as an antigen and a mouse metabolite .
Synthesis Analysis
Glycerosomes were formulated using DMPC, diclofenac sodium salt, and glycerol in the water phase . The surface of polyvinylpyrrolidone (PVP)-superparamagnetic iron oxide nanoparticles (SPIONs) was modified with DMPC .Molecular Structure Analysis
DMPC is a 1,2-diacyl-sn-glycero-3-phosphocholine where the two phosphatidyl acyl groups are specified as tetradecanoyl (myristoyl) . Its molecular formula is C36H72NO8P .Chemical Reactions Analysis
DMPC has been used as a standard for phospholipid analysis by LC-ESI-MS . It has the ability to enhance the constancy and in vitro antiproliferative effect of carmofur .Physical And Chemical Properties Analysis
The detailed features of the curve depend on the molecular composition of the film (nature and charge of the headgroup, length and saturation degree of the hydrocarbon chain) and the subphase composition .Scientific Research Applications
Lipid Bilayer Studies
This compound is used in lipid bilayer studies to analyze organelle and cell membranes . It helps researchers understand the structure and function of biological membranes, which are crucial for cellular processes.
Protein Interaction Studies
It has been used to study molecules in membranes, such as the interaction between the compound and proteins in lab-constructed dimyristoylphosphatidylcholine vesicles . This helps in understanding how proteins interact with lipids in the cell membrane.
Internal Standard in Chromatography
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt has been used as an internal standard in reverse phase high performance liquid chromatography (RP-HPLC) . This helps in the accurate measurement and analysis of other compounds in a mixture.
Diffusion Studies
This compound has been used as a component of foam films (FFs) for diffusion studies . It helps in understanding how molecules move and interact in different environments.
Mimicking Bacterial Membranes
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt is predominantly present in the gram-positive bacterial membranes and comprises two chains. To mimic bacterial membranes, it is combined with zwitterionic phospholipids . This helps in studying bacterial membrane properties and functions.
Preparation of Liposomes
This compound is used in the preparation of liposomes . Liposomes are small spherical vesicles that can be used to deliver drugs and genetic material into cells.
Mechanism of Action
Target of Action
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt, also known as DMPC, is a synthetic phospholipid used in the formation of liposomes and lipid bilayers . Its primary targets are the lipid monolayers and bilayers in biological membranes .
Mode of Action
DMPC interacts with its targets by integrating into the lipid bilayers of cells . The similar phospholipid structures of DMPC and the membranes facilitate the attachment of nanoparticles to bio-membranes in the brain .
Biochemical Pathways
DMPC affects the biochemical pathways related to lipid metabolism and membrane dynamics. It can influence the stability and fluidity of cell membranes, and it plays a role in the formation and function of lipid rafts, which are specialized membrane microdomains involved in cell signaling .
Pharmacokinetics
It’s known that dmpc can enhance the constancy and in vitro antiproliferative effect of certain drugs . This suggests that DMPC may improve drug bioavailability by facilitating drug delivery to target cells .
Result of Action
The molecular and cellular effects of DMPC’s action are primarily related to its role in modifying the properties of cell membranes. By integrating into lipid bilayers, DMPC can alter membrane fluidity and permeability, potentially influencing various cellular processes . In addition, DMPC-coated nanoparticles have been shown to enter cells more easily .
Action Environment
The action, efficacy, and stability of DMPC can be influenced by various environmental factors. For instance, the presence of other lipids in the environment can affect the integration of DMPC into cell membranes . Furthermore, the pH and ionic strength of the environment can influence the properties of DMPC-containing systems .
Safety and Hazards
Future Directions
properties
InChI |
InChI=1S/C40H73N3O15P2.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(44)53-29-32(56-36(45)26-24-22-20-18-16-14-12-10-8-6-4-2)30-54-59(49,50)58-60(51,52)55-31-33-37(46)38(47)39(57-33)43-28-27-34(41)42-40(43)48;/h27-28,32-33,37-39,46-47H,3-26,29-31H2,1-2H3,(H,49,50)(H,51,52)(H2,41,42,48); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSIYSATLLMSEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCC.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H73KN3O15P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585103 |
Source


|
| Record name | PUBCHEM_16219138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
937.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt | |
CAS RN |
138879-82-0 |
Source


|
| Record name | PUBCHEM_16219138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


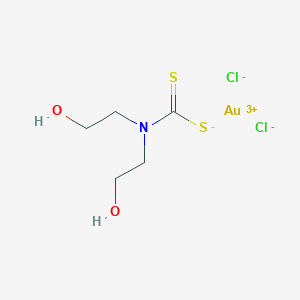

![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)
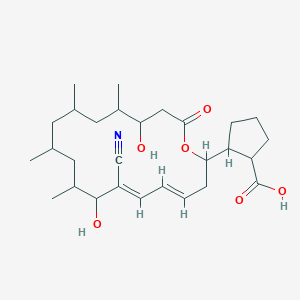
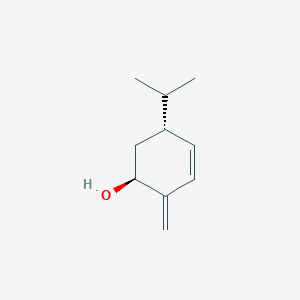


![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)

